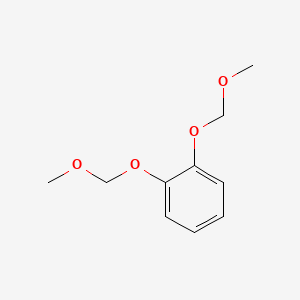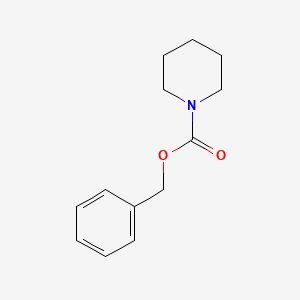
Benzyl piperidine-1-carboxylate
Descripción general
Descripción
Benzyl piperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO2 . It is also known by other names such as 1-Piperidinecarboxylic acid, phenylmethyl ester, and Benzyl-1-piperidincarboxylat . It plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been several reviews concerning specific methods of piperidine synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The average mass is 219.280 Da and the monoisotopic mass is 219.125931 Da .Chemical Reactions Analysis
Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 334.5±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .Aplicaciones Científicas De Investigación
Microbial Reduction and Stereochemical Applications
- Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by various microorganisms including Candida parapsilosis and Pichia methanolica demonstrated high diastereo- and enantioselectivities, indicating its potential in stereochemically specific synthesis processes (Guo et al., 2006).
Inhibitory Applications in Biochemical Processes
- Synthesized N-substituted piperidine-4-(benzylidene-4-carboxylic acids) showed inhibitory activity toward 5alpha-reductase isozymes in humans and rats, suggesting therapeutic potentials in related biochemical pathways (Picard et al., 2000).
Anti-Acetylcholinesterase Activity
- Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine were synthesized and evaluated for anti-acetylcholinesterase activity, showing significant potential as therapeutic agents for conditions like dementia (Sugimoto et al., 1990).
Inhibitors in Hormone-Dependent Tumors
- Certain benzyl piperidine derivatives like 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one showed high selective inhibition against Coactivator-associated arginine methyltransferase 1 (CARM1), indicating its role in targeting hormone-dependent tumors such as prostate and breast cancers (Cheng et al., 2011).
Molecular Characterization and Potential in Drug Design
- Studies involving molecular structure, spectroscopic analysis, and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine provided insights into its potential for drug design, especially in targeting specific protein receptors (Janani et al., 2020).
Synthesis of Piperidine Derivatives for Pharmaceutical Applications
- Research on the synthesis of benzyl-2-(1-methoxy-1,3-dioxobutan-2-yl)piperidine-1-carboxylate, a key intermediate in vertine and lythrine synthesis, revealed its applicability in developing pharmaceuticals with anti-inflammatory, sedative, and antispasmodic properties (Lin et al., 2016).
Corrosion Inhibition Properties
- Piperidine derivatives, including 4-benzyl piperidine, demonstrated significant inhibition efficiency in preventing corrosion of mild steel in phosphoric acid medium, suggesting applications in industrial material protection (Ousslim et al., 2014).
Mecanismo De Acción
Target of Action
Benzyl Piperidine-1-carboxylate is a member of the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .
Mode of Action
It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
Piperine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor . Decarboxylation of L-lysine by lysine decarboxylase (LDC) yields cadaverine, which undergoes oxidative deamination by copper amine oxidase (CuAO,) originating 5-aminopentanal . This compound is rapidly cyclized into Δ1-piperidine Schiff base and subsequently reduced to form piperidine .
Pharmacokinetics
It is known that the compound is a liquid at room temperature . The compound’s bioavailability, distribution, metabolism, and excretion are areas of ongoing research.
Result of Action
It is known that piperine has numerous pharmacological activities and many health benefits, particularly against chronic conditions such as insulin resistance reduction, anti-inflammatory activity, and correction in hepatic steatosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry place at room temperature to maintain its stability
Safety and Hazards
When handling Benzyl piperidine-1-carboxylate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that Benzyl piperidine-1-carboxylate and its derivatives have a promising future in the field of drug discovery.
Propiedades
IUPAC Name |
benzyl piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWZZXGAUMSUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281514 | |
| Record name | benzyl piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3742-91-4 | |
| Record name | NSC21864 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzyl piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
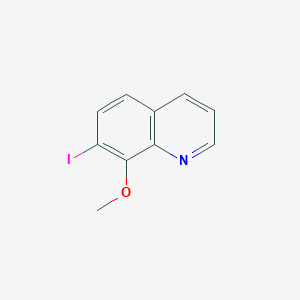

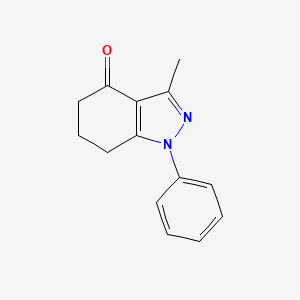
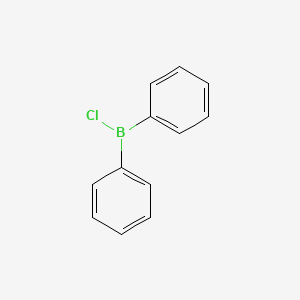
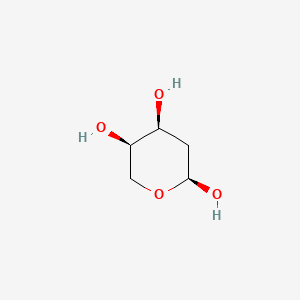


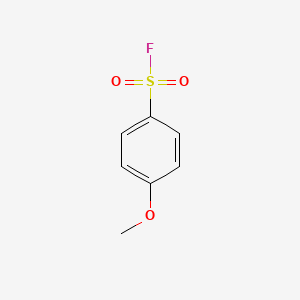


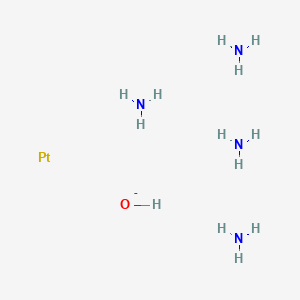
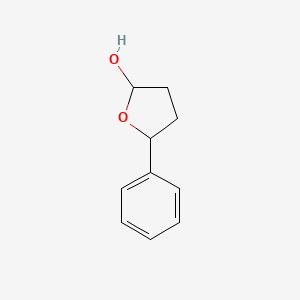
![Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-](/img/structure/B3051900.png)
